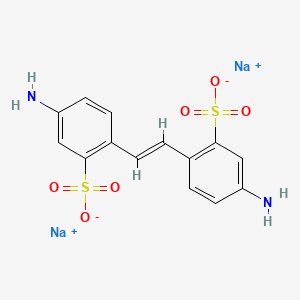![molecular formula C13H13N3O B6285860 N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% CAS No. 1269054-34-3](/img/structure/B6285860.png)
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide” is a chemical compound that has garnered much attention in the research community due to its diverse applications in various fields of industry and research. It’s a derivative of aminophenyl-amide .
Synthesis Analysis
In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were catalyzed by magnesium oxide nanoparticles .Applications De Recherche Scientifique
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure-activity relationships of heterocyclic amines, and to investigate the mechanism of action of various drugs. N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has also been used to study the effects of environmental pollutants on human health, and to investigate the role of amines in the regulation of cell signaling pathways.
Mécanisme D'action
Target of Action
The primary targets of N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, also known as NAPThe compound is a subject of ongoing research and its specific targets are yet to be identified .
Biochemical Pathways
It’s common for compounds to influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is a key factor in its therapeutic efficacy .
Result of Action
Typically, the effects of a compound’s action can range from changes in gene expression to alterations in cellular signaling pathways .
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has some limitations for use in laboratory experiments. It is not water-soluble, and must be dissolved in organic solvents for use in aqueous solutions.
Orientations Futures
Future research on N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% could focus on elucidating its mechanism of action, as well as exploring its potential applications in the treatment of human diseases. Additionally, further studies could be conducted to investigate the effects of N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% on other biological systems, such as the immune system and the nervous system. Finally, further research could be conducted to develop new methods of synthesis for the compound, as well as to explore the potential for its use in drug delivery systems.
Méthodes De Synthèse
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation of 6-aminopyridin-3-yl phenyl acetate with ethyl acetoacetate in the presence of an acid catalyst. This reaction yields N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% as the major product, along with a small amount of byproducts. Other methods of synthesis include the use of a base-catalyzed reaction, a palladium-catalyzed reaction, and a microwave-assisted reaction.
Propriétés
IUPAC Name |
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14)15-8-11/h2-8H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTPCVCKVVDELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)






![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)


